molecular formula C11H17ClN2O2S B13521292 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13521292
M. Wt: 276.78 g/mol
InChI Key: MSPLOIRPGLEZEQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClN2O2S. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO3H). The reaction is carried out by adding ClSO3H to the appropriate 1,3,5-trialkyl-1H-pyrazole and heating the mixture to 140-160°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar sulfonation processes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonic Acid (ClSO3H): Used for the initial sulfonation reaction.

    Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

1-cyclohexyl-3,5-dimethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C11H17ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3

InChI Key

MSPLOIRPGLEZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCCC2)C)S(=O)(=O)Cl

Origin of Product

United States

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